molecular formula C18H21NO4 B5851782 {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid

{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid

Cat. No. B5851782
M. Wt: 315.4 g/mol
InChI Key: KCPWNASIAHRMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor (BCR) signaling, which plays a vital role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is a reversible inhibitor of BTK, which plays a critical role in BCR signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of antigen to the BCR, leading to downstream activation of multiple signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid leads to decreased activation of these pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In addition, {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its potency and selectivity for BTK, which makes it a valuable tool for studying BCR signaling and its role in B-cell malignancies. However, one limitation of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its relatively short half-life, which may require frequent dosing in preclinical studies.

Future Directions

There are several potential future directions for research on {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid. One area of interest is the development of combination therapies with {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid and other targeted agents for the treatment of B-cell malignancies. Another area of interest is the exploration of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in clinical trials.

Synthesis Methods

The synthesis of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid involves several steps, starting with the reaction of 4-aminophenylacetic acid with 5-tert-butyl-3-methyl-2-furoic acid chloride to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the primary amine, which is subsequently coupled with 4-bromoaniline using palladium-catalyzed cross-coupling reaction to yield the final product.

Scientific Research Applications

{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.

properties

IUPAC Name

2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-9-14(18(2,3)4)23-16(11)17(22)19-13-7-5-12(6-8-13)10-15(20)21/h5-9H,10H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPWNASIAHRMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7292965

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.